CMP-2-aminoethylphosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

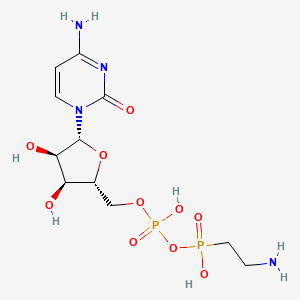

CMP-2-Aminoethylphosphonate, also known as cmpciliatine or CMP-2-aminoethylphosphonic acid, belongs to the class of organic compounds known as pentose phosphates. These are carbohydrate derivatives containing a pentose substituted by one or more phosphate groups. This compound is soluble (in water) and a moderately acidic compound (based on its pKa).

This compound is a nucleotide 2-aminoethylphosphonate. It derives from a (2-aminoethyl)phosphonic acid. It is a conjugate acid of a CMP-(2-aminoethyl)phosphonate(1-).

Aplicaciones Científicas De Investigación

Biosynthetic Pathways

CMP-2-aminoethylphosphonate plays a significant role in the biosynthesis of various phosphonates. It has been implicated in the formation of cytidylyltransferases that catalyze the conversion of substrates into active phosphonate derivatives. For instance, studies indicate that CMP-AEP is formed through the activity of specific cytidylyltransferases, which suggests a shared biosynthetic logic with other phosphonate compounds . This pathway is essential for understanding how organisms utilize phosphonates for cellular functions.

Table 1: Key Enzymatic Reactions Involving CMP-2-AEP

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| Spn-LicC | 2-aminoethylphosphonate | This compound | |

| FrbH | 2-aminoethylphosphonate + CTP | CMP-5'-2APn |

Medicinal Chemistry

This compound has shown potential in medicinal chemistry, particularly as a precursor for developing therapeutic agents. Its structural characteristics allow it to interact with biological targets, making it valuable in drug design.

Case Study: Antitumor Activity

Research has demonstrated that compounds derived from this compound exhibit significant antitumor activity. For example, a study revealed that derivatives of aminophosphonates showed promising results against pancreatic cancer cell lines, with IC50 values indicating effective inhibition at low concentrations . This suggests that CMP-2-AEP and its derivatives could be explored further for anticancer therapies.

Environmental Applications

In environmental science, this compound is studied for its role in nutrient cycling and its utilization by various microorganisms. Research indicates that diatoms can incorporate 2-aminoethylphosphonate into their cellular structures, suggesting its importance as an alternative phosphorus source in nutrient-depleted environments . This finding highlights the ecological significance of CMP-2-AEP in marine ecosystems.

Table 2: Environmental Impact of CMP-2-AEP

| Organism | Application | Effect |

|---|---|---|

| Diatoms (e.g., Phaeodactylum tricornutum) | Phosphorus source | Enhanced growth and physiological responses in P-depleted conditions |

Future Directions and Research Opportunities

The applications of this compound are still being explored, with numerous avenues for future research:

- Drug Development : Continued investigation into its antitumor properties could lead to new cancer therapies.

- Biosynthetic Engineering : Understanding the enzymes involved in its biosynthesis may facilitate the production of novel phosphonates with enhanced biological activities.

- Ecological Studies : Further research on its role in marine ecosystems can provide insights into nutrient cycling and microbial interactions.

Análisis De Reacciones Químicas

Hydrolytic Cleavage Pathways

CMP-AEP undergoes hydrolysis in catabolic systems, though direct enzymatic studies remain limited. Indirect evidence from related compounds suggests:

-

Non-enzymatic hydrolysis :

Under acidic conditions, the phosphonate-ribose bond cleaves to yield AEP and CMP. -

Enzymatic processing :

In Streptomyces rubellomurinus, homologs of the phn gene cluster (e.g., PhnWX) degrade AEP via transamination to phosphonoacetaldehyde (PAA) . While CMP-AEP itself isn’t a PhnW substrate, its hydrolysis product AEP feeds into this pathway:

AEP+pyruvatePhnWPAA+L alanine

PAA+H2OPhnXacetaldehyde+Pi .

Regulatory Interactions

In Pseudomonas putida, CMP-AEP metabolism integrates with stress response systems:

-

Dual regulation :

-

Nutrient stress : Induced under C/N/P limitation via CbrAB, NtrBC, and PhoBR .

-

Substrate induction : Requires AEP presence for full phnWX operon activation .

Mutational studies (ΔaepR) show complete loss of AEP utilization, confirming transcriptional control by LysR-type regulators .

-

Structural Determinants of Reactivity

Key features influencing CMP-AEP’s chemical behavior include:

-

Phosphonate-ribose linkage : Confers resistance to phosphatases targeting phosphate esters .

-

Amino group : Participates in Schiff base formation during transamination (PLP-dependent) .

This enzymatic versatility positions CMP-AEP as a critical node in microbial phosphonate cycling, with implications for antibiotic biosynthesis and environmental phosphorus metabolism .

Propiedades

Fórmula molecular |

C11H20N4O10P2 |

|---|---|

Peso molecular |

430.25 g/mol |

Nombre IUPAC |

2-aminoethyl-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyphosphinic acid |

InChI |

InChI=1S/C11H20N4O10P2/c12-2-4-26(19,20)25-27(21,22)23-5-6-8(16)9(17)10(24-6)15-3-1-7(13)14-11(15)18/h1,3,6,8-10,16-17H,2,4-5,12H2,(H,19,20)(H,21,22)(H2,13,14,18)/t6-,8-,9-,10-/m1/s1 |

Clave InChI |

FBADRUOBFLBKJQ-PEBGCTIMSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(CCN)O)O)O |

SMILES isomérico |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(CCN)O)O)O |

SMILES canónico |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(CCN)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.